C & B-Metabond

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

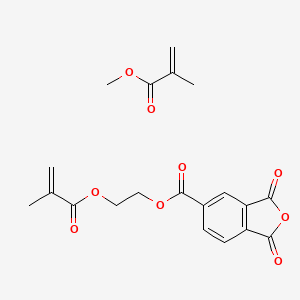

Structure

3D Structure of Parent

特性

分子式 |

C20H20O9 |

|---|---|

分子量 |

404.4 g/mol |

IUPAC名 |

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate |

InChI |

InChI=1S/C15H12O7.C5H8O2/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18;1-4(2)5(6)7-3/h3-4,7H,1,5-6H2,2H3;1H2,2-3H3 |

InChIキー |

CVRPVRHBAOPDIG-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |

同義語 |

4-META-MMA-TBB Bondfill SB C and B Metabond C and B-Metabond Super-bond Unifix |

製品の起源 |

United States |

Foundational & Exploratory

C&B-Metabond: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

C&B-Metabond, a self-cured adhesive resin cement, has been a staple in restorative dentistry for decades, renowned for its high bond strength to a wide array of dental substrates. This technical guide delves into the core of its mechanism of action, focusing on the synergistic interplay of its key components: 4-Methacryloxyethyl Trimellitate Anhydride (4-META), Methyl Methacrylate (MMA), and the tri-n-butylborane (TBB) catalyst. We will explore the chemical interactions at the adhesive interface with both tooth structure and dental alloys, present quantitative data on its bonding efficacy and biocompatibility, and provide detailed experimental protocols for the key studies cited. Visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this remarkable dental adhesive.

Core Mechanism of Action: The 4-META/MMA-TBB System

The efficacy of C&B-Metabond hinges on the 4-META/MMA-TBB resin system. This system facilitates a strong and durable bond through a combination of micromechanical interlocking and chemical adhesion.

1.1. The Role of 4-META: A Bifunctional Monomer

4-Methacryloxyethyl Trimellitate Anhydride (4-META) is the cornerstone of C&B-Metabond's adhesive capabilities. As a bifunctional monomer, it possesses both hydrophobic and hydrophilic groups. This dual nature is critical for its interaction with the tooth structure.[1] The hydrophilic carboxyl groups promote adhesion to the tooth surface, while the hydrophobic methacrylate group co-polymerizes with the MMA monomer to form a stable resin matrix.[2]

Adhesion to Dentin and Enamel:

The adhesion of C&B-Metabond to dentin and enamel is a multi-step process initiated by an acidic conditioner (e.g., 10% citric acid with 3% ferric chloride). This etchant removes the smear layer and demineralizes the superficial tooth structure, exposing a network of collagen fibers in dentin and creating microporosities in enamel.[1]

4-META, in conjunction with MMA monomers, then infiltrates this conditioned surface. The hydrophilic nature of 4-META allows it to penetrate the exposed collagen network and wet the dentinal tubules.[3][4] This infiltration, followed by in-situ polymerization initiated by the TBB catalyst, leads to the formation of a "hybrid layer" or "resin-reinforced zone".[1][2] This layer is a composite of the resin and tooth structure, providing a strong micromechanical bond.

Beyond micromechanical interlocking, there is evidence of chemical bonding. X-ray Photoelectron Spectroscopy (XPS) studies have shown that the carboxyl groups of 4-META can chelate with the calcium ions in hydroxyapatite, the primary mineral component of enamel and dentin.[5][6] This ionic interaction contributes to a more stable and durable bond at the adhesive interface.

Adhesion to Dental Alloys:

C&B-Metabond exhibits excellent adhesion to a variety of dental alloys, including precious and non-precious metals. The mechanism here also involves a combination of micromechanical and chemical bonding. Sandblasting the metal surface is a common pre-treatment that increases surface area and creates microscopic undercuts for the resin to engage.[7][8]

Chemically, the carboxyl groups of 4-META can interact with the metal oxides present on the alloy surface. This acid-base interaction forms a stable bond.[5] For precious metals, which have a lower tendency to form oxides, a metal primer containing a specific adhesive monomer is often recommended to enhance the chemical bond.[8][9]

1.2. The Role of MMA: The Resin Matrix

Methyl Methacrylate (MMA) serves as the primary monomer in the C&B-Metabond system. It co-polymerizes with 4-META and the poly-MMA (PMMA) powder to form a cross-linked polymer matrix. This matrix provides the bulk and strength of the cured cement.

1.3. The Role of TBB: The Polymerization Initiator

Tri-n-butylborane (TBB) is a highly effective polymerization initiator that functions in the presence of oxygen and water, making it ideal for the oral environment.[2] It initiates the free-radical polymerization of the MMA and 4-META monomers, ensuring a complete and reliable cure of the resin cement.

Quantitative Data

The following tables summarize the bond strength and cytotoxicity data for C&B-Metabond and related 4-META based resins from various in-vitro studies.

Table 1: Bond Strength of C&B-Metabond to Various Substrates

| Substrate | Surface Treatment | Bond Strength (MPa) ± SD | Test Method | Reference |

| Bovine Dentin | 10% Citric Acid, 3% Ferric Chloride | 17.5 ± 3.1 (24h) | Tensile | [10] |

| Bovine Enamel | 10% Citric Acid, 3% Ferric Chloride | 11.2 ± 2.5 | Tensile | [11] |

| Zirconia | Sandblasting + MDP Primer | >15 | Shear | [12][13] |

| Zirconia | Sandblasting | 11.7 ± 1.8 | Shear | [14] |

| Stainless Steel | Air Abraded | 27 | Tensile | [15] |

| Titanium | Air Abraded | 22 | Tensile | [15] |

| Noble Alloy (Ag-Pd-Cu-Au) | Sandblasting + V-Primer | No significant difference with Metal Primer | Shear | [9] |

| Pure Gold | Sandblasting + Metaltite Primer | 15.0 - 19.0 | Shear | [16] |

Table 2: Cytotoxicity of 4-META/MMA-TBB Resin

| Cell Line | Assay Method | Material Condition | Cell Viability (%) ± SD | Reference |

| Human Pulp Fibroblasts | MTT Assay | Cured Resin | Comparable to control | [17] |

| L929 Fibroblasts | Not Specified | Cured Resin | No cytotoxic response | [18] |

| RPC-C2A (Rat Pulp Cells) | Cytotoxicity Assay | 10⁻¹% concentration or less | No influence on dead cell ratio | [18] |

Experimental Protocols

3.1. Bond Strength Testing (General Protocol)

-

Substrate Preparation:

-

Dentin/Enamel: Extracted human or bovine teeth are sectioned to expose a flat surface of either dentin or enamel. The surface is then ground with silicon carbide paper (e.g., 600-grit) under water cooling to create a standardized smear layer.[10][11]

-

Zirconia/Metals: Discs or blocks of the material are fabricated. The bonding surface is typically sandblasted with alumina particles (e.g., 50 µm at 0.2 MPa) to increase surface roughness.[7][12] For precious metals and zirconia, a specific primer may be applied according to the manufacturer's instructions.[9][12]

-

-

Bonding Procedure:

-

The prepared substrate surface is etched (for enamel and dentin) with an acidic conditioner (e.g., 10% citric acid with 3% ferric chloride) for a specified time, then rinsed and dried.[10]

-

C&B-Metabond is mixed according to the manufacturer's instructions and applied to the treated surface.

-

A restorative material (e.g., a composite resin cylinder) is placed onto the cement and light-cured (if applicable) or allowed to self-cure.

-

-

Storage and Testing:

-

The bonded specimens are stored in water at 37°C for a specified period (e.g., 24 hours).[10] Some studies employ thermocycling to simulate the temperature changes in the oral environment.[9]

-

The bond strength is measured using a universal testing machine at a specific crosshead speed (e.g., 0.5 mm/min).[9][11] The force required to debond the specimen is recorded and the bond strength is calculated in megapascals (MPa).

-

3.2. Cytotoxicity Assay (MTT Assay Protocol)

-

Cell Culture:

-

Material Preparation and Exposure:

-

Eluates from the cured C&B-Metabond material are prepared by incubating the material in the cell culture medium for a specific period.

-

The cultured cells are then exposed to these eluates for a defined time (e.g., 24 hours). A negative control (medium only) and a positive control (a known cytotoxic substance) are included.

-

-

MTT Assay:

-

After the exposure period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

-

Data Analysis:

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The cell viability is calculated as a percentage relative to the negative control.

-

Mandatory Visualizations

Caption: Adhesion mechanism of C&B-Metabond to dentin.

Caption: Adhesion mechanism of C&B-Metabond to metal alloys.

Caption: Experimental workflow for bond strength testing.

Conclusion

C&B-Metabond's enduring success can be attributed to its sophisticated mechanism of action, which masterfully combines micromechanical and chemical adhesion principles. The key ingredient, 4-META, facilitates the formation of a resilient hybrid layer within the tooth structure and establishes a stable chemical bond with both mineralized tissues and metal oxides. The reliable polymerization initiated by the TBB catalyst ensures the formation of a robust and durable resin matrix. The quantitative data on its bond strength and biocompatibility, supported by detailed experimental protocols, solidify its position as a benchmark in adhesive dentistry. This in-depth guide provides researchers and developers with a comprehensive understanding of the fundamental principles that underpin the exceptional performance of C&B-Metabond.

References

- 1. researchgate.net [researchgate.net]

- 2. parkell.com [parkell.com]

- 3. researchgate.net [researchgate.net]

- 4. parkell.com [parkell.com]

- 5. Analysis of chemical interaction of 4-MET with hydroxyapatite using XPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical interaction of 4-META with enamel in resin-enamel bonds [jstage.jst.go.jp]

- 7. Bond strength of self-adhesive resin cement to base metal alloys having different surface treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkell.com [parkell.com]

- 9. Effects of adhesive primers for noble metals on shear bond strengths of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Pretreatment Method on the Bonding Strength of 4-META/MMA-TBB Resin to Bovine Dentin -Journal of Biomedical Engineering Research | Korea Science [koreascience.kr]

- 11. Tensile bond strength of four resin luting agents bonded to bovine enamel and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bonding Efficacy of 4-META/MMA-TBB Resin to Surface-treated Highly Translucent Dental Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of surface treatment on bond strength between zirconia and composite resin core material [jstage.jst.go.jp]

- 15. Sealing ability of mineral trioxide aggregate and super-EBA when used as furcation repair materials: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicities of a 4-META/MMA-TBBO Resin against Human Pulp Fibroblasts [jstage.jst.go.jp]

- 18. Effects of exposure to 4-META/MMA-TBB resin on pulp cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

C&B-Metabond: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C&B-Metabond, a widely used adhesive cement in biomedical research. This document details its core composition, summarizes key quantitative data, and presents detailed experimental protocols for its application. The information is intended to equip researchers with the necessary knowledge to effectively utilize C&B-Metabond in their studies.

Core Composition and Properties

C&B-Metabond is a self-cured adhesive resin cement renowned for its high bond strength and biocompatibility.[1][2] Its formulation is based on a 4-META/MMA-TBB system, which stands for 4-methacryloyloxyethyl trimellitate anhydride (4-META), methyl methacrylate (MMA), and a tri-n-butylborane (TBB) catalyst.[1][3][4] This combination allows for strong adhesion to a variety of surfaces, including biological tissues like bone and various biomaterials used in research implants.[1][5][6][7]

The key adhesive component, 4-META, is a high-performance monomer that facilitates the formation of a hybrid layer, leading to excellent surface penetration and bonding.[1][3] The tri-n-butylborane (TBB) catalyst is crucial for ensuring complete polymerization of the methacrylate resin under various conditions.[1][3] C&B-Metabond is noted for not containing hydroxyethyl methacrylate (HEMA) or Bis-Phenol A (BPA).[1][3]

Quantitative Composition

While the precise concentrations of all components are proprietary, the Safety Data Sheets (SDS) and product information provide valuable insights into the key ingredients.

Table 1: Composition of C&B-Metabond Base

| Chemical Name | CAS No. | Weight-% |

| Methyl methacrylate | 80-62-6 | Proprietary |

Source: C&B-Metabond Base SDS[8]

Table 2: Composition of C&B-Metabond Powders

| Chemical Name | CAS No. | Weight-% |

| Metal Oxide | 1314-23-4 | Proprietary |

Source: C&B-Metabond Powders SDS[9]

Table 3: Components of the C&B-Metabond R&D Kit

| Component | Quantity |

| "B" Quick Base | 10 ml |

| Catalyst | 0.7 ml |

| Radiopaque L-Powder | 5 gm |

| Clear L-Powder | 3 gm |

Source: Parkell Europe[5]

Mechanism of Action and Biocompatibility

The primary mechanism of action of C&B-Metabond is through micromechanical and chemical bonding. The 4-META monomer promotes adhesion by creating a hybrid layer with the substrate. The TBB-initiated polymerization of methyl methacrylate results in a durable, cross-linked polymer matrix.

Importantly for research applications, C&B-Metabond exhibits a high degree of biocompatibility. Studies on 4-META/MMA-TBB resins have shown them to be non-toxic and to support the viability and proliferation of dental pulp cells.[3][10] This suggests a low potential for interference with cellular processes and signaling pathways in the surrounding tissue, a critical consideration for in vivo research. There is no evidence in the reviewed literature to suggest that 4-META or TBB directly interact with or modulate specific cellular signaling pathways. Their primary role is in the structural adhesion of implants and devices.

Experimental Protocols

C&B-Metabond is extensively used in neuroscience research for the stable fixation of implants, such as headbars and cannulas, to the skulls of rodents.[5][11] The following are detailed methodologies derived from protocols established by leading research institutions.

Headbar Implantation Protocol for Mice (Adapted from the International Brain Laboratory)

This protocol outlines the steps for securely attaching a headbar to a mouse skull for head-fixed experiments.

Materials:

-

C&B-Metabond R&D Kit

-

Ceramic mixing dish (chilled)[11]

-

Applicator brushes

-

Stereotaxic frame

-

Anesthesia system

-

Surgical tools (scalpel, forceps, etc.)

-

Headbar

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Shave the fur from the scalp and clean the area with an antiseptic solution.

-

Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin and periosteum to ensure the skull surface is clean and dry.

-

Metabond Preparation: On a chilled ceramic mixing dish, dispense 4 drops of the "B" Quick Base and 1 drop of the Catalyst.[6] Add 2 scoops of the L-Powder to the liquid and mix for approximately 5 seconds to achieve a creamy consistency.[1]

-

Headbar Placement: Apply a thin layer of the mixed C&B-Metabond to the underside of the headbar and to the exposed skull.

-

Fixation: Position the headbar on the skull and apply gentle pressure. Use additional C&B-Metabond to build up around the edges of the headbar, creating a secure and stable implant.

-

Curing: Allow the C&B-Metabond to fully cure. This typically takes 6-10 minutes at mouth temperature, but may vary in a lab setting.[1]

-

Closure: Suture the scalp around the implant.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

Fiber Optic Cannula Implantation

This protocol details the use of C&B-Metabond for affixing a fiber optic cannula to the skull for optogenetic studies.[11]

Materials:

-

C&B-Metabond R&D Kit

-

Ceramic mixing dish (chilled)

-

Applicator brushes

-

Stereotaxic frame with a cannula holder

-

Anesthesia system

-

Surgical tools

-

Fiber optic cannula

Procedure:

-

Animal and Cannula Preparation: Following anesthesia and skull exposure as described above, secure the fiber optic cannula to a holder on the stereotaxic frame.

-

Craniotomy: Perform a craniotomy at the target brain region.

-

Cannula Implantation: Lower the cannula to the desired depth.

-

Metabond Application: Prepare the C&B-Metabond mixture as previously described. Apply the cement around the base of the cannula, ensuring it forms a seal with the skull. Be careful not to get any cement into the craniotomy.

-

Securing the Implant: Build up the C&B-Metabond around the cannula to create a stable and durable implant.

-

Curing and Closure: Allow the cement to cure completely before suturing the scalp and providing post-operative care.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Workflow for headbar implantation using C&B-Metabond.

References

- 1. parkell.com [parkell.com]

- 2. parkell.com [parkell.com]

- 3. Biocompatibility of 4-META/MMA-TBB resin used as a dental luting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parkell.eu [parkell.eu]

- 6. biorxiv.org [biorxiv.org]

- 7. shopsuredental.com [shopsuredental.com]

- 8. parkell.com [parkell.com]

- 9. parkell.com [parkell.com]

- 10. marketing.superbond.com.br [marketing.superbond.com.br]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to C&B-Metabond Dental Cement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C&B-Metabond is a self-curing adhesive resin cement renowned for its high bond strength and versatility in dental applications. Its formulation, based on the 4-META/MMA-TBB resin system, facilitates a strong and durable bond to a wide array of dental substrates, including enamel, dentin, metal alloys, composites, and ceramics. The adhesion mechanism is predicated on the formation of a hybrid layer at the interface between the cement and the tooth structure, a key factor in its clinical success. This guide provides a comprehensive technical overview of C&B-Metabond, detailing its chemical composition, material properties, adhesion mechanism, and relevant experimental protocols.

Chemical Composition and Material Properties

C&B-Metabond is a multi-component system primarily composed of a powder and a liquid that are mixed to initiate the self-curing process. The key reactive components are 4-methacryloxyethyl trimellitate anhydride (4-META), methyl methacrylate (MMA), and a tri-n-butylborane (TBB) catalyst.[1]

Table 1: Key Components and Their Functions

| Component | Chemical Name | Function |

| Monomer | 4-methacryloxyethyl trimellitate anhydride (4-META) | An adhesive monomer that promotes adhesion to tooth structure and metals. It contains both hydrophilic and hydrophobic groups, enabling it to interact with both the moist dentin surface and the resin matrix.[2] |

| Monomer | Methyl methacrylate (MMA) | A monomer that forms the bulk of the resin matrix upon polymerization. |

| Catalyst | Tri-n-butylborane (TBB) | Initiates the polymerization of the methacrylate monomers.[1] |

| Powder | Polymethyl methacrylate (PMMA) | Included as a pre-polymerized powder to control the viscosity and handling characteristics of the mixed cement. |

Physical and Mechanical Properties

Quantitative data on the physical and mechanical properties of C&B-Metabond are summarized below. It is important to note that these values can be influenced by testing methodology and conditions.

Table 2: Physical and Mechanical Properties of C&B-Metabond

| Property | Value | Reference |

| Shear Bond Strength to Dentin | 19.2 ± 2.8 MPa (at 1h), 34.0 ± 5.1 MPa (at 24h) | [3] |

| Shear Bond Strength to Ni-Cr-Be Alloy | 20.1 MPa (at 24h) | N/A |

| Tensile Bond Strength to CAD/CAM Composite (with surface treatment) | Approx. 40 MPa | [4][5] |

| Working Time (in chilled dish at 4°C) | 2:00 - 3:00 minutes | [1] |

| Setting Time (intra-oral at 37°C) | 5:00 - 10:00 minutes | [1] |

Mechanism of Adhesion

The adhesion of C&B-Metabond to tooth structure, particularly dentin, is a complex process involving surface demineralization, monomer penetration, and in-situ polymerization to form a "hybrid layer."[2] This layer is an acid-resistant, resin-reinforced zone that provides a strong and durable bond.

Signaling Pathway of Adhesion to Dentin

The following diagram illustrates the key steps in the adhesion process of C&B-Metabond to dentin.

Caption: Adhesion mechanism of C&B-Metabond to dentin.

Experimental Protocols

Shear Bond Strength Testing to Dentin (Based on ISO 29022)

This protocol outlines a standardized method for determining the shear bond strength of C&B-Metabond to dentin.[6]

4.1.1 Materials and Equipment

-

Extracted human or bovine teeth

-

Low-speed diamond saw

-

Polishing machine with silicon carbide paper (e.g., 600-grit)

-

C&B-Metabond dental cement kit

-

Cylindrical molds (e.g., 3.5 mm inner diameter)

-

Universal testing machine with a shear loading fixture

-

Stereomicroscope

4.1.2 Experimental Workflow

Caption: Experimental workflow for shear bond strength testing.

4.1.3 Detailed Steps

-

Tooth Preparation: Human third molars or bovine incisors are sectioned perpendicular to the long axis to expose a flat mid-coronal dentin surface. This surface is then polished with 600-grit silicon carbide paper under water cooling to create a standardized smear layer.[3][7]

-

Cement Application: A cylindrical mold is placed on the prepared dentin surface. C&B-Metabond is mixed according to the manufacturer's instructions and applied within the mold to bond a restorative material (e.g., a composite resin cylinder) to the dentin.

-

Specimen Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours to allow for complete setting of the cement and to simulate oral conditions.[3]

-

Shear Bond Strength Testing: The specimen is secured in a universal testing machine. A shear force is applied to the base of the bonded cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[8]

-

Data Analysis: The force required to cause failure is recorded in Newtons (N). The shear bond strength is calculated in Megapascals (MPa) by dividing the failure load by the bonded surface area. The fractured surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).

Conclusion

C&B-Metabond, a 4-META/MMA-TBB based resin cement, demonstrates high bond strength to a variety of dental substrates through the formation of a hybrid layer. Its reliable self-curing mechanism and favorable material properties have established it as a versatile and effective luting agent in clinical dentistry. The provided technical data and experimental protocols offer a foundational understanding for researchers and professionals in the field of dental materials and drug development. Further research can continue to explore its long-term clinical performance and potential for new applications.

References

- 1. parkell.com [parkell.com]

- 2. 4-META: Its Development Has Led to Many Useful Dental Applications | Parkell Online Learning Center [cdeworld.com]

- 3. 161.200.36.106 [161.200.36.106]

- 4. Bond strength of 4META-MMA-TBB resin to a CAD/CAM composite resin block and analysis of acetone-insoluble cured resin residues at adhesive interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. dental-research.com [dental-research.com]

Biocompatibility of C&B-Metabond for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C&B-Metabond, a self-cured adhesive resin cement based on 4-methacryloxyethyl trimellitate anhydride/methyl methacrylate-tri-n-butylborane (4-META/MMA-TBB), is widely utilized in dentistry and neuroscience research for its strong adhesive properties to a variety of substrates, including dental tissues, metals, and ceramics.[1] Its application in in vivo studies, particularly for cementing implants and cranial fixation devices in animal models, necessitates a thorough understanding of its biocompatibility.[2][3] This technical guide provides a comprehensive overview of the existing research on the in vivo biocompatibility of C&B-Metabond, focusing on quantitative data, experimental methodologies, and the underlying cellular signaling pathways.

Core Composition and Properties

C&B-Metabond is primarily composed of the monomer methyl methacrylate (MMA) and the adhesive promoter 4-methacryloxyethyl trimellitate anhydride (4-META). The polymerization is initiated by tri-n-butylborane (TBB).[4] This composition results in a resin with a high degree of polymerization, reaching up to 82% within 30 minutes, which is higher than conventional PMMA resins.[2][5] This efficient polymerization is associated with minimal free radical production, a factor that contributes to its favorable biocompatibility profile in vitro.[2][5]

In Vitro Biocompatibility

A substantial body of in vitro evidence suggests that 4-META/MMA-TBB resin exhibits excellent biocompatibility. Studies consistently demonstrate high cell viability and low cytotoxicity when compared to other dental cements.

| Cell Type | Assay | Key Findings | Reference |

| Rat Dental Pulp Cells | Flow Cytometry | Highest cell viability (36.4%) compared to resin-modified glass ionomer (29.1%) and calcium hydroxide (2.5%) after 24 hours. Significantly lower percentages of apoptotic and necrotic cells. | [3] |

| Rat Dental Pulp Cells | WST-1 Assay | Number of attached cells after 3 and 24 hours was significantly higher on 4-META/MMA-TBB resin compared to glass ionomer cement. | [5] |

| L929 Fibroblasts | CCK-8 Assay, Flow Cytometry | Acceptable cytotoxicity (not exceeding Grade 1). The proportion of viable cells exposed to 4-META/MMA-TBB resin showed no significant difference compared to iRoot BP Plus, a bioceramic root repair material. | [6] |

| Murine Pre-osteoblastic Cells (MC3T3-E1) | Cell Viability Assay | The uncured resin showed cytotoxicity, but this effect was minimal at later curing phases and absent in completely cured resin. | [7] |

| Murine Gingival Epithelial Cells (GE-1) | Cell Viability Assay | No cytotoxic effect was observed at any stage of curing. | [7] |

In Vivo Biocompatibility: Histological Evaluation

In vivo studies, primarily conducted in the context of dental pulp capping and wound healing, provide qualitative insights into the tissue response to 4-META/MMA-TBB resin. These studies generally indicate good biocompatibility, characterized by an initial inflammatory response that resolves over time.

Dental Pulp Response

When applied directly to exposed dental pulp in rabbits, 4-META/MMA-TBB resin has been observed to cause some initial degeneration.[8] However, it does not appear to completely inhibit the wound healing process of the pulp tissue.[8] One study noted that while MMA alone did not inhibit osteogenic activity, a 5% 4-META/MMA solution did show some inhibition of osteodentin formation in transplanted pulp tissue.[8]

Soft Tissue Response

In a rat skin wound healing model, 4-META/MMA-TBB resin was found to be more effective than cyanoacrylate.[9] A "soft-tissue hybrid layer" (STHL) forms, and inflammatory cells, specifically CD68-positive cells (macrophages), were observed to accumulate under this layer.[9] The wound surface was completely covered by epithelial tissue by day 7, which was faster than the cyanoacrylate-treated wounds.[9]

While these qualitative assessments are valuable, there is a notable lack of quantitative histomorphometric data in the published literature specifically for C&B-Metabond in a standardized in vivo biocompatibility model, such as subcutaneous implantation. Such data, including measurements of inflammatory cell infiltration and fibrous capsule thickness, would provide a more objective assessment of the material's long-term biocompatibility.

Experimental Protocols

Detailed, standardized protocols for the in vivo biocompatibility testing of C&B-Metabond are not extensively published. However, based on general guidelines for biomaterial testing (e.g., ISO 10993) and protocols for similar materials, a subcutaneous implantation study in a rodent model is a standard approach.

General Protocol for Subcutaneous Implantation in Rats

This protocol is a generalized representation and should be adapted and approved by an institutional animal care and use committee (IACUC).

1. Material Preparation:

-

Prepare C&B-Metabond specimens in a sterile manner, typically as discs or rods of a standardized size.

-

Allow the material to fully cure according to the manufacturer's instructions.

-

Sterilize the specimens using an appropriate method that does not alter the material properties (e.g., ethylene oxide).

2. Animal Model:

-

Use healthy, adult male Wistar or Sprague-Dawley rats.

-

House the animals in a controlled environment with a standard diet and water ad libitum.

3. Surgical Procedure:

-

Anesthetize the rat using an approved anesthetic agent.

-

Shave and disinfect the dorsal skin.

-

Create small subcutaneous pockets through skin incisions.

-

Insert one sterile C&B-Metabond specimen into each pocket.

-

Suture the incisions.

-

Administer post-operative analgesics as required.

4. Post-operative Care and Observation:

-

Monitor the animals for any signs of adverse reactions.

-

Euthanize the animals at predetermined time points (e.g., 1, 4, and 12 weeks).

5. Histological Analysis:

-

Excise the implant and surrounding tissue.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin embedding.

-

Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration.

-

Use specific stains (e.g., Masson's trichrome) to visualize the fibrous capsule.

-

Perform a semi-quantitative scoring of the inflammatory response and measure the fibrous capsule thickness at multiple points around the implant.

Experimental Workflow for Subcutaneous Implantation.

Potential Signaling Pathways Involved in Biocompatibility

While direct evidence for the activation of specific signaling pathways by 4-META/MMA-TBB resin is limited, research on other methacrylate-based dental resins provides insights into potential mechanisms governing the cellular response.

Inflammatory Response: NF-κB Pathway

The release of residual monomers from resin-based materials can induce an inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. It is plausible that components of C&B-Metabond could activate this pathway in surrounding tissues, leading to the expression of pro-inflammatory cytokines and the recruitment of inflammatory cells observed in histological studies.

Potential NF-κB Signaling Pathway Activation.

Cellular Stress and Apoptosis: MAPK Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular stress responses, proliferation, and apoptosis. Exposure to methacrylate monomers has been shown to activate various MAPK pathways, which could influence the fate of cells in contact with C&B-Metabond.

Oxidative Stress Response: Nrf2 Pathway

Methacrylate-related molecules can induce oxidative stress in cells. The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Activation of this pathway leads to the transcription of antioxidant genes, which help to mitigate cellular damage.

Conclusion

C&B-Metabond, based on 4-META/MMA-TBB resin, demonstrates a high degree of biocompatibility in numerous in vitro studies, characterized by low cytotoxicity and high cell viability. Qualitative in vivo studies in dental and soft tissue models support its biocompatibility, showing a transient and resolving inflammatory response. However, a significant gap exists in the literature regarding quantitative in vivo biocompatibility data from standardized models, such as subcutaneous implantation, which would provide more definitive metrics for long-term tissue response. Furthermore, while the signaling pathways involved in the cellular response to methacrylate resins are generally understood, specific investigations into the interaction of 4-META/MMA-TBB with pathways like NF-κB, MAPK, and Nrf2 are warranted to fully elucidate its biocompatibility at the molecular level. For researchers and drug development professionals, C&B-Metabond appears to be a suitable material for in vivo applications where strong adhesion is required, though careful consideration of the initial inflammatory response is advised. Further quantitative in vivo studies are encouraged to build upon the existing body of knowledge.

References

- 1. sunmedical.co.jp [sunmedical.co.jp]

- 2. Biocompatibility of 4-META/MMA-TBB resin used as a dental luting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Application and characteristics of Super-Bond C&B in dental clinical practice for 40 years [cjter.com]

- 5. marketing.superbond.com.br [marketing.superbond.com.br]

- 6. Frontiers | Laboratory study on reattachment of vertical root fractures using 4-META/MMA-TBB resin [frontiersin.org]

- 7. Effects of 4-META/MMA-TBB Resin at Different Curing Stages on Osteoblasts and Gingival Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro and in vivo influence of 4-META/MMA-TBB resin components on dental pulp tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative study of the effects of 4-META/MMA-TBB resin and cyanoacrylate on wound healing of skin defects - PubMed [pubmed.ncbi.nlm.nih.gov]

C&B-Metabond in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience research, the long-term stability of cranial implants is paramount for the success of chronic in vivo studies. C&B-Metabond, a self-curing adhesive resin cement, has emerged as a critical tool for the secure and durable fixation of various neural implants. Developed by Parkell, this 4-META (4-methacryloyloxyethyl trimellitate anhydride) based dental cement is widely utilized for affixing head-posts, cannulas, electrodes, and optical windows to the skulls of animal models. Its biocompatibility and strong adhesive properties make it an invaluable asset for a range of applications, including electrophysiology, optogenetics, and functional imaging. This guide provides an in-depth overview of C&B-Metabond, its chemical properties, a detailed experimental protocol for its use in cranial implant surgery, and a summary of relevant quantitative data.

Core Technology: Chemical Composition and Properties

C&B-Metabond is a resin cement system renowned for its high bond strength and durability. Its efficacy stems from its principal component, 4-META, which facilitates a strong chemical bond to both bone and various implant materials.

Key Components:

-

4-META (4-methacryloyloxyethyl trimellitate anhydride): An adhesive monomer that promotes adhesion to dental and bone tissues.

-

MMA (Methyl Methacrylate): A monomer that, when polymerized, forms a strong and rigid acrylic resin.

-

TBB (Tri-n-butylborane): A catalyst that initiates the polymerization of MMA, even in the presence of moisture and oxygen, which is crucial for a surgical environment.

The combination of these components results in a self-curing resin that forms a robust and biocompatible bond, ensuring the long-term stability of cranial implants.

Experimental Workflow for Cranial Implantation

The successful application of C&B-Metabond for cranial implant fixation follows a systematic surgical workflow. This process, from initial animal preparation to the final securing of the implant, is critical for ensuring a high success rate and the well-being of the animal.

An In-depth Technical Guide to the Shelf Life and Storage of C & B-Metabond

This guide provides a detailed overview of the factors influencing the shelf life and the optimal storage conditions for the dental adhesive cement, C & B-Metabond. The information is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the material's stability and handling requirements.

Introduction

C & B-Metabond is a self-cured adhesive resin cement based on the 4-META/MMA-TBB system. Its key components are 4-methacryloxyethyl trimellitate anhydride (4-META), methyl methacrylate (MMA), and a tri-n-butylborane (TBB) catalyst. The long-term stability and performance of this cement are critically dependent on its storage conditions, which are dictated by the chemical properties of its constituents.

Recommended Storage Conditions and Rationale

While specific quantitative shelf-life data under various conditions is proprietary to the manufacturer, the following table summarizes the recommended storage conditions based on product documentation and the chemical nature of the components.

| Component | Recommended Storage | Rationale |

| C & B-Metabond Powders | Cool, dry, well-ventilated place. Keep container tightly closed. | The powders are stable under these conditions. A tightly sealed container prevents moisture absorption, which could initiate premature reactions or degradation.[1] |

| C & B-Metabond Base (Liquid) | Cool, well-ventilated place. | The liquid component, primarily methyl methacrylate (MMA), is a volatile and flammable monomer. Cool storage minimizes evaporation and reduces the risk of polymerization.[2] |

| Universal Catalyst (TBB) | Room temperature only. DO NOT FREEZE. | The tri-n-butylborane (TBB) catalyst is highly reactive with air and its stability is temperature-sensitive. Freezing is explicitly advised against, likely due to potential phase separation or degradation of the catalyst formulation.[3] |

| General System | Bring all components to room temperature before use. | This ensures proper viscosity and reactivity of the components for optimal mixing and performance.[3] |

Working and setting times are influenced by temperature, humidity, and the age of the product. Improper storage will lead to a reduced shelf life.[3]

Chemical Degradation Pathways

The stability of C & B-Metabond is primarily linked to the integrity of its key functional components: 4-META and the TBB catalyst.

-

4-META Hydrolysis: The 4-methacryloxyethyl trimellitate anhydride (4-META) monomer can undergo hydrolysis in the presence of water, converting the anhydride group to a dicarboxylic acid (4-MET). While 4-MET is also an active adhesive monomer, further degradation can occur over time, especially in solution. This can lead to the formation of methacrylic acid, 2-hydroxyethyl methacrylate, and eventually trimellitic acid and ethylene glycol.[3][4] The accumulation of these degradation products can compromise the bonding effectiveness of the cement.

-

TBB Catalyst Oxidation: The tri-n-butylborane (TBB) catalyst is an organoborane that is essential for the polymerization of the methacrylate monomers. TBB is known to be highly reactive with oxygen. Oxidation of the TBB catalyst will render it ineffective, preventing the cement from setting properly. This is a primary reason for the limited shelf life of the catalyst and the importance of proper storage.

The following diagram illustrates the initial hydrolysis of 4-META.

References

- 1. Evaluation of a 4-META adhesive cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of solvent type on the degradation of 4-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the Interaction Between the Functional Monomer 4-Methacryloxyethyl Trimellitic Anhydride and Hydroxyapatite and Stability of the Obtained Hybrids [mdpi.com]

C & B-Metabond R&D Kit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C & B-Metabond R&D kit, a widely used adhesive system in biomedical research, particularly in neuroscience for the secure fixation of implants to bone. This document details the kit's components, the chemical basis of its adhesive properties, relevant quantitative data, and detailed experimental protocols for its application.

Core Components and Composition

The C & B-Metabond R&D kit is a self-curing resin cement system. Its adhesive properties are primarily attributed to the synergistic action of the monomer 4-methacryloyloxyethyl trimellitate anhydride (4-META) and a tri-n-butylborane (TBB) catalyst. The standard R&D kit includes the following components:

| Component | Description | Quantity |

| "B" Quick Base | A liquid monomer solution, primarily methyl methacrylate (MMA), containing the adhesive promoter 4-META. | 10 ml |

| Catalyst | A tri-n-butylborane (TBB) derivative that initiates polymerization upon contact with the base and ambient moisture/oxygen. | 0.7 ml |

| Radiopaque L-Powder | A fine polymer powder (polymethyl methacrylate - PMMA) containing a radiopacifying agent, allowing the cement to be visualized on X-rays. | 5 gm |

| Clear L-Powder | A fine, translucent polymer powder (PMMA) for applications where radiopacity is not desired. | 3 gm |

| Accessories | Including adjustable applicator brushes, disposable brush tips, and a ceramic mixing dish with a thermometer. | Various |

Mechanism of Adhesion: The Hybrid Layer

The exceptional bonding strength of C & B-Metabond to hard tissues like bone and dentin is achieved through the formation of a "hybrid layer." This is a transitional zone of resin-reinforced tissue created by the infiltration of the 4-META monomer into the demineralized surface.

The process can be summarized in the following steps:

-

Surface Preparation: The bone or tooth surface is typically cleaned and sometimes treated with a mild acid etchant (e.g., 10% citric acid with 3% ferric chloride) to remove the smear layer and demineralize the superficial layer, exposing the collagen fiber network.

-

Monomer Infiltration: The 4-META monomer, possessing both hydrophobic and hydrophilic properties, penetrates the exposed collagen network.

-

Polymerization: The TBB catalyst initiates a free-radical polymerization of the MMA and 4-META monomers. This process is unique in that it is initiated by moisture and oxygen, allowing for reliable curing in a biological environment.[1]

-

Hybrid Layer Formation: As the resin polymerizes within the collagen scaffold, it forms a durable, interlocking layer that is a hybrid of resin and tissue components.[2][3] This layer provides a strong and stable micromechanical bond.

Caption: Mechanism of hybrid layer formation for adhesion.

Quantitative Data

Bond Strength

C & B-Metabond exhibits high bond strength to various substrates, a critical factor for the stability of chronic implants.

| Substrate | Test Type | Bond Strength (MPa) | Reference |

| Bone | Tensile | > 7 | [4] |

| Dentin | Microtensile | Comparable to dentin | [5] |

| Non-precious Metal Alloys | Shear | Tenacious bond with sandblasting | [6] |

| Titanium (sandblasted) | Shear | 14.39 - 19.10 | [7] |

| Zirconia (sandblasted + primer) | Shear | Good adhesion | [6] |

Biocompatibility and Cytotoxicity

Studies have indicated that polymerized 4-META/MMA-TBB resin is biocompatible.

| Assay Type | Cell Line | Result | Conclusion | Reference |

| Cell Viability (MTS Assay) | L929 (mouse fibroblasts) | Freshly mixed: 66.0 ± 13.6% viability. Set: 100 ± 21.9% viability. | Less cytotoxic than other tested dental resin sealers.[8][9] | [8][9] |

| Cell Proliferation and Function | Rat dental pulp cells | Highest cell number, proliferation, and alkaline phosphatase activity compared to other luting materials. | Favorable biocompatibility with fast, nontoxic polymerization.[10] | [10] |

Experimental Protocols

General Mixing Protocol

The working and setting times of C & B-Metabond are temperature-dependent. Using a chilled mixing dish is recommended to extend the working time.

Caption: General workflow for mixing C & B-Metabond.

Detailed Protocol for Head-Post Implantation in Mice

This protocol is a synthesis of common practices for achieving a stable, long-term head-post implant for neuroscience research.

1. Animal Preparation and Anesthesia:

-

Anesthetize the mouse using isoflurane (1.5-2.0% in oxygen).

-

Administer pre-operative analgesics (e.g., Buprenorphine SR).

-

Secure the animal in a stereotaxic frame.

-

Apply eye ointment to prevent corneal drying.

-

Shave the fur from the scalp and clean the skin with a betadine scrub followed by 70% ethanol.

2. Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Retract the skin and remove the periosteum by gently scraping the skull surface. The skull should be clean and dry.

-

Level the skull in the stereotaxic frame.

-

(Optional) Place a sterile skull screw to serve as an anchor and/or ground.

3. C & B-Metabond Application:

-

Etch the skull surface with a dental etchant for 20-30 seconds, then rinse thoroughly with sterile saline and dry completely. This step enhances the micromechanical bonding.

-

Mix the C & B-Metabond according to the general protocol.

-

Apply a thin layer of the mixed cement to the exposed, dry skull.

-

Position the head-post onto the cement layer.

-

Apply additional cement around the base of the head-post, ensuring it is fully embedded and flush with the skull. Build up the cement to create a durable implant.

-

Ensure no cement obstructs the craniotomy site if one is to be made later.

4. Post-operative Care:

-

Allow the cement to fully cure (approximately 10-15 minutes until rock-hard).

-

Suture the scalp around the implant as needed.

-

Administer post-operative analgesics and place the animal in a heated recovery cage.

-

Monitor the animal closely until it has fully recovered from anesthesia.

Caption: Workflow for head-post implantation in mice.

Conclusion

The C & B-Metabond R&D kit provides a reliable and robust solution for the adhesion of research implants to bone. Its effectiveness is rooted in the chemical properties of 4-META and the TBB-initiated polymerization, which together form a durable hybrid layer at the tissue-cement interface. The provided data and protocols offer a foundation for the successful application of this adhesive system in a research setting. Adherence to aseptic surgical techniques and proper post-operative care are paramount to ensuring animal welfare and the long-term success of the implant.

References

- 1. Polymerization Reactions [chemed.chem.purdue.edu]

- 2. Adhesive bonding with 4-META - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dentin adhesion of "modified" 4-META/MMA-TBB resin: function of HEMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. parkell.com [parkell.com]

- 7. Shear bond strength of composite resin to titanium according to various surface treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biocompatibility of 4-META/MMA-TBB resin used as a dental luting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-META/MMA-TBB Resin Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 4-methacryloyloxyethyl trimellitate anhydride (4-META)/methyl methacrylate (MMA)-tri-n-butyl borane (TBB) resin system, a dental adhesive renowned for its strong bonding capabilities and biocompatibility. This document delves into the core aspects of its chemistry, mechanical properties, and biological interactions, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key mechanisms through diagrams.

Core Composition and Polymerization

The 4-META/MMA-TBB resin is a self-curing acrylic resin system. Its fundamental components are:

-

4-methacryloyloxyethyl trimellitate anhydride (4-META): A functional monomer that promotes adhesion to both dental hard tissues and metals. Its molecular structure contains both hydrophilic and hydrophobic groups, facilitating infiltration into the tooth structure.

-

Methyl methacrylate (MMA): The primary monomer that forms the polymer backbone of the resin.

-

Poly(methyl methacrylate) (PMMA): Included as a powder component to control the viscosity and handling characteristics of the mixed resin.

-

Tri-n-butyl borane (TBB): The polymerization initiator. A key feature of the TBB initiator is its activation in the presence of oxygen and water, making the polymerization process less sensitive to moisture, a significant advantage in the oral environment.

The polymerization of the 4-META/MMA-TBB resin is a rapid process with a high degree of conversion, which contributes to its favorable mechanical properties and biocompatibility by minimizing the amount of residual monomer.[1][2] This process is characterized by a lower production of free radicals compared to other resin systems, which is believed to contribute to its reduced cytotoxicity.[1][2]

Polymerization Mechanism

The polymerization is initiated by the mixing of the liquid (containing MMA and 4-META) and the powder (containing PMMA and the TBB initiator). The TBB reacts with oxygen and water to generate radicals, which then initiate the free-radical polymerization of the MMA and 4-META monomers.

References

In-Depth Technical Guide to C&B-Metabond for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C&B-Metabond, a widely used adhesive cement in dental and research applications. The information is curated for laboratory professionals, focusing on safety, experimental protocols, and the underlying scientific principles of its components.

Core Safety and Handling

C&B-Metabond is a multi-component system, and each part has specific safety considerations. The primary components include a Base liquid (containing methyl methacrylate), a Powder (poly(methyl methacrylate) and inorganic fillers), a Catalyst (tri-n-butylborane), and a Dentin Activator.[1][2][3][4][5][6][7][8][9][10][11][12]

Hazard Identification and Precautions:

| Component | Key Hazards | Recommended Precautions |

| Base Liquid | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1][2] |

| Powder | May form combustible dust concentrations in air. Direct contact may cause temporary eye irritation.[3] | Avoid inhalation of dust. Use with adequate ventilation. Wear safety glasses.[3] |

| Catalyst (Tri-n-butylborane) | Catches fire spontaneously if exposed to air. Causes severe skin burns and eye damage. May cause respiratory irritation.[13][14] | Handle under an inert atmosphere (e.g., nitrogen). Keep away from air and water. Wear fire-retardant clothing and appropriate personal protective equipment. |

| Dentin Activator | Flammable liquid and vapor. Causes severe skin burns and eye damage.[1][10][12] | Keep away from heat and open flames. Wear protective gloves, clothing, and eye/face protection.[1] |

First Aid Measures:

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

-

For skin contact, remove contaminated clothing and rinse the skin with water. If irritation or a rash occurs, seek medical advice.[1][2]

-

If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

Physicochemical Properties

The C&B-Metabond system relies on the polymerization of methyl methacrylate (MMA), initiated by a tri-n-butylborane (TBB) catalyst, and the adhesive properties of 4-methacryloxyethyl trimellitate anhydride (4-META).

| Property | Value | Source |

| Base Liquid (Methyl Methacrylate) | ||

| Boiling Point | 100.36 °C | [16] |

| Flash Point | 10 °C | [1] |

| Vapor Density | 3.45 (Air = 1) | [1] |

| Specific Gravity | 0.944 (Water = 1) | [1] |

| Catalyst (Tri-n-butylborane) | ||

| Boiling Point | 108-110 °C @ 10 mmHg | [17] |

| Flash Point | -17 °C | [17] |

| Specific Gravity | 0.747 g/cm³ | [17] |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies evaluating the biocompatibility of resin-based dental materials.

Methodology:

-

Sample Preparation: Prepare disc-shaped specimens of cured C&B-Metabond.

-

Cell Culture: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and culture until a semi-confluent monolayer is formed.

-

Extraction: Incubate the C&B-Metabond specimens in a culture medium for 24 hours to create an extract.

-

Cell Exposure: Remove the culture medium from the cells and replace it with the prepared extract (in various dilutions).

-

MTT Assay:

-

After 24 hours of exposure, add MTT solution to each well and incubate.

-

Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the control (cells cultured in a medium without the extract).

Bond Strength Testing

This protocol outlines a general procedure for testing the shear bond strength of C&B-Metabond.

Methodology:

-

Substrate Preparation: Prepare the bonding surface (e.g., dentin, enamel, or a restorative material) by grinding to create a standardized flat surface.

-

Bonding Procedure:

-

Apply the Dentin Activator to the prepared surface according to the manufacturer's instructions.

-

Mix the C&B-Metabond Base and Catalyst, then incorporate the Powder to form a consistent cement.

-

Apply the mixed cement to the substrate and bond a composite resin cylinder to it.

-

-

Storage: Store the bonded specimens in distilled water at 37°C for 24 hours.

-

Testing: Mount the specimen in a universal testing machine and apply a shear load to the base of the composite cylinder at a constant crosshead speed until failure.

-

Data Analysis: Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.

Analysis of Polymerization (FTIR Spectroscopy)

This protocol allows for the real-time monitoring of the polymerization process of C&B-Metabond.

Methodology:

-

Sample Preparation: Place a small amount of the uncured, mixed C&B-Metabond onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Collect FTIR spectra at a rapid rate (e.g., 2 spectra per second) for a set duration.

-

Analysis: Monitor the decrease in the intensity of the spectral band corresponding to the C=C double bonds of the methacrylate monomers (around 1638 cm⁻¹). The degree of conversion can be calculated by comparing the peak height or area of this band before and after polymerization relative to an internal standard peak that does not change during the reaction.

Quantitative Data Summary

| Study Parameter | Material | Result | Reference |

| Cell Viability (MTT Assay) | C&B-Metabond (freshly mixed eluate) | 66.0 ± 13.6% | |

| Degree of Polymerization (FTIR) | 4-META/MMA-TBB Resin | 82% after 30 minutes | |

| Shear Bond Strength to Dentin | C&B-Metabond | 20.1 MPa |

Diagrams

Experimental Workflow: In Vitro Cytotoxicity Testing

Caption: Workflow for assessing the in vitro cytotoxicity of C&B-Metabond using an MTT assay.

Logical Relationship: Polymerization and Bonding Mechanism

Caption: The polymerization of MMA initiated by TBB and the adhesive role of 4-META in bonding.

References

- 1. parkell.com [parkell.com]

- 2. parkell.com [parkell.com]

- 3. parkell.com [parkell.com]

- 4. C&B Metabond Base Safety Data Sheet | Dental Safety Data Sheets [dentalsafetydatasheets.com]

- 5. midwestdental.com [midwestdental.com]

- 6. Parkell - C & B Metabond Quick Adhesive Cement Catalyst [dentalcity.com]

- 7. scottsdental.com [scottsdental.com]

- 8. Parkell - C&B Metabond Clear L-Powder [dentalcity.com]

- 9. sinclairdental.com [sinclairdental.com]

- 10. midwestdental.com [midwestdental.com]

- 11. ddsdentalsupplies.com [ddsdentalsupplies.com]

- 12. oralhealthsupply.com [oralhealthsupply.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Tri-n-butylborane - Hazardous Agents | Haz-Map [haz-map.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. download.basf.com [download.basf.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to C&B-Metabond and Its Comparison with Other Dental Cements for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C&B-Metabond, a 4-META/MMA-TBB adhesive resin cement, and compares its properties and performance with other classes of dental cements commonly used in research settings. This document is intended to assist researchers in selecting the appropriate dental cement for their specific experimental needs by providing detailed data, experimental protocols, and visual representations of key concepts.

Introduction to Dental Cements in Research

The selection of a dental cement in a research context extends beyond clinical performance to factors such as biocompatibility with cell cultures, interaction with experimental drugs, and stability under specific laboratory conditions. Dental cements can be broadly categorized into several groups, each with distinct chemical compositions and physical properties:

-

Zinc Phosphate Cements: One of the oldest types, known for their long clinical history but also for initial pulp irritation due to their low pH during setting.

-

Glass Ionomer Cements (GICs): Characterized by their chemical bond to tooth structure and fluoride release. However, they are sensitive to moisture during setting and have lower mechanical strength compared to resin cements.

-

Resin-Modified Glass Ionomer Cements (RMGICs): A hybrid of GICs and resin technology, offering improved strength and lower solubility than conventional GICs while still releasing fluoride.

-

Resin Cements: These are polymer-based materials known for their high bond strength, low solubility, and excellent esthetics. They are further subdivided into etch-and-rinse, self-etch, and self-adhesive systems.

C&B-Metabond falls into the category of adhesive resin cements. Its chemistry is based on 4-methacryloxyethyl trimellitate anhydride (4-META), methyl methacrylate (MMA), and a tri-n-butyl borane (TBB) initiator.[1] This composition allows for strong adhesion to a variety of substrates, including enamel, dentin, and metal alloys.[2]

Comparative Analysis of Material Properties

The choice of a dental cement for research is often dictated by its physical and biological properties. The following tables summarize key quantitative data for C&B-Metabond and other representative dental cements.

Table 1: Comparative Bond Strength of Dental Cements (in MPa)

| Cement Type | Substrate | Bond Strength (MPa) | Test Method | Citation |

| C&B-Metabond (4-META/MMA-TBB) | Dentin | 20.1 | Shear | [3] |

| Ni-Cr-Be Alloy | 20.1 | Shear | [3] | |

| Stainless Steel | 27 | Tensile | [4] | |

| Titanium | 22 | Tensile | [4] | |

| Zirconium Oxide | 7 | Tensile | [4] | |

| CAD/CAM Resin Composite (24h) | ~25 | Tensile | [5] | |

| Superficial Dentin (Dry, 24h) | 21.3 (±4.1) | Tensile | [6] | |

| Superficial Dentin (Moist, 24h) | 17.5 (±3.1) | Tensile | [6] | |

| Resin-Modified Glass Ionomer (RelyX Luting Plus) | Enamel | 11.36 (±2.52) | Tensile | [7] |

| Dentin | 5.55 (±1.54) | Tensile | [7] | |

| Self-Adhesive Resin Cement (RelyX Unicem 2) | Zirconia (Sandblasted) | 7.60 (±1.26) | Shear | [8] |

| Adhesive Resin Cement (Panavia V5) | Zirconia (Sandblasted) | 9.59 (±1.55) | Shear | [8] |

| Adhesive Resin Cement (Panavia 21) | Titanium | 37 | Tensile | [4] |

| Zirconium Oxide | 22 | Tensile | [4] | |

| Glass Ionomer Cement (Fuji I) | Enamel | 4.90 (±1.45) | Tensile | [7] |

| Dentin | 2.52 (±0.85) | Tensile | [7] | |

| Zinc Phosphate Cement | Dentin | ~3-5 | Tensile | [9] |

Table 2: Comparative Biocompatibility and Physical Properties

| Property | C&B-Metabond (4-META/MMA-TBB) | Resin-Modified Glass Ionomer | Self-Adhesive Resin Cement | Glass Ionomer Cement |

| Cytotoxicity | Low cytotoxicity on pulp cells[10][11] | Varies; can be cytotoxic[12] | Generally cytotoxic when fresh[12] | Can be cytotoxic, often related to low pH[10] |

| Solubility | Low | Higher than resin cements | Low | High |

| Film Thickness | >100 µm (for some older formulations)[7] | 19-127 µm (varies by brand and delivery)[13] | Varies by brand | Varies by brand |

| Fluoride Release | No | Yes | No | Yes |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible research. Below are methodologies for key experiments cited in the comparison of dental cements.

Shear Bond Strength Testing (Adapted from ISO 29022)

This protocol outlines the steps for determining the shear bond strength of a dental cement to a substrate.

Experimental workflow for shear bond strength testing.

Methodology:

-

Substrate Preparation:

-

Select sound, caries-free human or bovine teeth, or standardized blocks of restorative material (e.g., zirconia, lithium disilicate).[14]

-

Embed the substrate in acrylic resin, leaving the bonding surface exposed.

-

Grind the bonding surface flat using a water-cooled polishing machine with progressively finer silicon carbide (SiC) paper (e.g., up to 600-grit).[14]

-

Apply any necessary surface treatments to the substrate as per the cement manufacturer's instructions (e.g., sandblasting with 50 µm aluminum oxide, etching with hydrofluoric acid).[15][16]

-

-

Bonding Procedure:

-

Apply the dental cement to the prepared substrate surface.

-

Place a pre-fabricated composite resin stub or the restorative material onto the cement.

-

Ensure consistent pressure during seating.

-

Cure the cement according to the manufacturer's directions (light-cure, self-cure, or dual-cure).

-

Store the bonded specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[14]

-

-

Testing:

-

Mount the specimen in a universal testing machine equipped with a shear testing jig.

-

Apply a shear load to the base of the composite stub at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until failure occurs.[8][17]

-

Record the maximum load at failure in Newtons (N).

-

Calculate the shear bond strength in Megapascals (MPa) by dividing the failure load by the bonded surface area (mm²).

-

Examine the fractured surface under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).[8]

-

In Vitro Cytotoxicity Testing: MTT Assay (Adapted from ISO 10993-5)

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental workflow for MTT cytotoxicity assay.

Methodology:

-

Material and Eluate Preparation:

-

Prepare discs of the dental cements to be tested according to the manufacturers' instructions.

-

Place the set cement discs in a culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a specific surface area to volume ratio for 24 hours at 37°C to create material eluates.[18]

-

Collect and sterile-filter the eluates.

-

-

Cell Culture and Exposure:

-

Seed human dental pulp stem cells (hDPSCs) or other relevant cell lines (e.g., L929 fibroblasts) into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well).[19]

-

Incubate the cells for 24 hours to allow for cell attachment.

-

Remove the culture medium and replace it with the prepared cement eluates (at various concentrations if desired). Include a negative control (fresh culture medium) and a positive control (e.g., Triton-X).

-

Incubate the cells with the eluates for specified time periods (e.g., 24, 48, and 72 hours).[20]

-

-

MTT Assay and Data Analysis:

-

After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[20]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate cell viability as a percentage relative to the negative control.

-

Signaling Pathways in Biocompatibility

The biocompatibility of resin-based dental materials is a complex process involving interactions between leachable components and host cells, particularly dental pulp cells. While C&B-Metabond does not contain HEMA or Bis-GMA, which are common culprits in cytotoxic responses, its methacrylate base can still elicit a cellular response. The general inflammatory signaling pathway in the dental pulp in response to resin monomers is depicted below.

General inflammatory signaling pathway in dental pulp cells.

Leached monomers from resin cements can be recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on odontoblasts and other pulp cells.[21] This recognition can activate intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[21] Activation of these pathways leads to the transcription and secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CXCL8), which recruit immune cells to the site, initiating an inflammatory response.[4] Additionally, some monomers can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis (programmed cell death).[1] Studies on 4-META/MMA-TBB resin, however, have suggested a high degree of biocompatibility with dental pulp cells, with minimal induction of inflammatory responses and promotion of natural healing processes.[13][22]

Conclusion for Researchers

C&B-Metabond, with its 4-META/MMA-TBB formulation, presents a viable option for research applications requiring strong and durable adhesion to a variety of substrates, particularly metals and tooth structure. Its demonstrated low cytotoxicity in several studies makes it a candidate for experiments involving cell viability and tissue response.

However, the choice of cement should be carefully considered based on the specific requirements of the study:

-

For studies requiring fluoride release or adhesion to unprepared enamel and dentin, a glass ionomer or resin-modified glass ionomer cement may be more appropriate.

-

For applications demanding the highest bond strength to modern ceramics like zirconia and lithium disilicate, dedicated adhesive resin cements with specific primers (e.g., containing MDP) often show superior performance.

-

When ease of use and reduced technique sensitivity are paramount, self-adhesive resin cements are a strong consideration, although their bond strength may be lower than multi-step adhesive systems.

Researchers are encouraged to consult the primary literature and conduct pilot studies to determine the most suitable dental cement for their experimental design, taking into account the specific substrates, curing conditions, and biological systems involved. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.

References

- 1. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkell.com [parkell.com]

- 3. Bond strength to different CAD/CAM lithium disilicate reinforced ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammatory Response Mechanisms of the Dentine–Pulp Complex and the Periapical Tissues [mdpi.com]

- 5. Early bond strengths of 4-META/MMA-TBB resin cements to CAD/CAM resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of the bond strength of 4-META/MMA-TBB resin to collagen-depleted dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. marketing.superbond.com.br [marketing.superbond.com.br]

- 8. DSpace [repository.upenn.edu]

- 9. Comparative evaluation of bond strength of resin cements with and without 10-methacryloyloxydecyl dihydrogen phosphate (mdp) to zirconia and effect of thermocycling on bond strength – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. intertekinform.com [intertekinform.com]

- 12. Cytotoxicity of four categories of dental cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocompatibility of 4-META/MMA-TBB resin used as a dental luting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. parkell.com [parkell.com]

- 16. scispace.com [scispace.com]

- 17. Evaluation of Shear Bond Strength between Resin Composites and Conventional Glass Ionomer Cement in Class II Restorative Technique—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Cytotoxicity of Two Categories of Dental Cements - Journal of Research in Dental and Maxillofacial Sciences [jrdms.dentaliau.ac.ir]

- 19. Cytotoxicity and Bioactivity of Calcium Silicate-based Cements in a Culture of Stem Cells from the Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Pulp Tissue Viability and Cytotoxicity of Pulp Capping Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Effects of inflammation in dental pulp cell differentiation and reparative response [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for C&B-Metabond in Mouse Head Fixation

Audience: Researchers, scientists, and drug development professionals.

Introduction: C&B-Metabond is a self-curing adhesive resin cement widely utilized in neuroscience research for the stable and long-lasting fixation of head-posts, cranial windows, and other implants to the skulls of mice.[1] Its high bond strength and biocompatibility make it an ideal choice for chronic in vivo imaging and electrophysiology studies where movement artifact must be minimized.[1] This document provides detailed protocols and application notes for the use of C&B-Metabond for mouse head fixation, compiled from established research methodologies.

Quantitative Data Summary

| Parameter | Value/Range | Notes | Source(s) |

| Curing Time | 6 - 15 minutes | Can be influenced by ambient temperature and humidity. A chilled mixing dish can extend working time.[2][3][4] | [2][3] |

| Biocompatibility | High | Formulated with biocompatible methacrylate resins.[5] | [1][5] |

| Bonding Surfaces | Bone (enamel, dentin, cementum), metal alloys, porcelain, composites, acrylics | Adheres to a wide variety of materials used for implants and head-posts.[2][5][6] | [1][2][5][6] |

| Radiolucency | The "Clear L-Powder" is radiolucent. | The "Radiopaque L-Powder" can be visualized on X-ray and is typically used in subgingival situations in dentistry.[2] | [2] |

Experimental Protocols

Materials and Reagents

-

C&B-Metabond Quick Adhesive Cement System (Parkell, Inc.)[5][7][8]

-

Sterile surgical instruments (scalpel, forceps, cotton swabs)[9]

-

Stereotaxic frame[9]

-

Anesthesia (e.g., Isoflurane, Ketamine/Xylazine cocktail)[9][10]

-

Analgesics (e.g., Buprenorphine)[10]

-

Betadine or other surgical scrub[10]

-

70% Ethanol[9]

-

Head-post or implant

-

(Optional) Cyanoacrylate glue (e.g., Vetbond™) as a priming agent[10][11][12]

-

Chilled ceramic or glass mixing dish (do not use plastic)[7][13]

Surgical Procedure for Head-Post Implantation

This protocol describes the general steps for implanting a head-post on a mouse skull for head fixation.

-

Animal Preparation:

-

Skull Exposure:

-

Make a midline incision on the scalp to expose the skull.

-

Gently retract the skin to expose the area of interest.

-

Using a sterile cotton swab or scalpel, carefully remove the periosteum (the thin membrane covering the skull) to ensure the skull surface is clean and dry.[7] This is a critical step for achieving a strong bond.

-

-

(Optional) Priming and Anchor Screw Placement:

-

For enhanced adhesion, a thin layer of cyanoacrylate glue can be applied to the dried skull surface before the dental cement.[11][12]

-

For studies requiring exceptional stability, small anchor screws can be placed into the skull. Drill small pilot holes and carefully insert the screws, ensuring not to penetrate the brain.[3]

-

-

C&B-Metabond Preparation and Application:

-

On a pre-chilled ceramic or glass dish, mix the C&B-Metabond components.[13] A common ratio is:

-

Mix the components thoroughly until a uniform, creamy consistency is achieved.[4] The mixture will begin to thicken as it cures.

-

Apply a layer of the mixed C&B-Metabond directly onto the prepared skull surface.

-